2-Chloro-3-fluoro-6-nitroaniline

Catalog No.
S984297
CAS No.
948014-34-4
M.F
C6H4ClFN2O2
M. Wt
190.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-6-nitroaniline

CAS Number

948014-34-4

Product Name

2-Chloro-3-fluoro-6-nitroaniline

IUPAC Name

2-chloro-3-fluoro-6-nitroaniline

Molecular Formula

C6H4ClFN2O2

Molecular Weight

190.56 g/mol

InChI

InChI=1S/C6H4ClFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2

InChI Key

BIYFBTINNKCDBR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)F

2-Chloro-3-fluoro-6-nitroaniline is a substituted aniline derivative with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . It is a yellow crystalline solid with a melting point of 83°C . The compound features a benzene ring substituted with chlorine, fluorine, nitro, and amino groups at specific positions, giving it unique chemical properties.

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions, such as using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

While specific biological activities of 2-Chloro-3-fluoro-6-nitroaniline are not extensively documented, it has potential applications in biochemical assays and pharmacological research. The compound's unique structure, featuring multiple functional groups, suggests it may interact with various biological targets, potentially influencing enzyme or receptor activities.

The synthesis of 2-Chloro-3-fluoro-6-nitroaniline typically involves multi-step reactions:

  • Nitration: Aniline is first nitrated to introduce the nitro group.
  • Halogenation: The nitrated compound undergoes halogenation reactions to introduce chlorine and fluorine atoms at specific positions on the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

2-Chloro-3-fluoro-6-nitroaniline has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound may be used as a probe or marker in biochemical assays.
  • Pharmaceutical Research: It is investigated for potential pharmacological properties.
  • Industrial Use: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

2-Chloro-3-fluoro-6-nitroaniline's interaction with various molecular targets depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, potentially altering their activity. The presence of multiple functional groups (halogens, nitro, and amino) can influence its reactivity and binding affinity to different molecular targets.

Similar Compounds

Several compounds share structural similarities with 2-Chloro-3-fluoro-6-nitroaniline:

  • 4-Chloro-5-fluoro-2-nitroaniline
  • 5-Chloro-4-fluoro-2-nitroaniline
  • 4-Bromo-2-chloro-3-fluoro-6-nitroaniline
  • 2,3-Dichloro-6-nitroaniline
  • 1-Chloro-3-fluoro-5-nitrobenzene

2-Chloro-3-fluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which significantly influences its chemical reactivity and potential applications. The presence of chlorine and fluorine atoms, along with the nitro and amino groups, makes it a versatile compound for various synthetic and research purposes.

Regioselective halogenation of nitroaniline derivatives requires precise control over electronic and steric effects to direct substituents to specific positions. For 2-chloro-3-fluoro-6-nitroaniline, sequential halogenation of the aromatic ring is critical.

Directing Group Utilization

Amide and urea directing groups enable ortho-halogenation via coordination with transition metals. For example, oxidative halodeboronation using 1-chloro-1,2-benziodoxol-3-one achieves ortho-chlorination in aqueous conditions with 78–92% yields. Similarly, copper-catalyzed methods with N-chlorosuccinimide (NCS) in acetonitrile at 130°C yield ortho-chlorinated products with >90% regioselectivity.

Solvent and Catalyst Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing intermediates. Iron(III) chloride in ionic liquids ([BMIM]NTf₂) facilitates chlorination of electron-rich arenes at 70°C with 85–95% yields.

Table 1: Halogenation Methods for Nitroaniline Derivatives

MethodCatalystSolventTemperatureYield (%)Regioselectivity
Oxidative halodeboronationNoneH₂O25°C78–92Ortho >95%
Cu-catalyzed chlorinationCuCl₂MeCN130°C82–88Ortho 90%
FeCl₃ in ionic liquidFeCl₃[BMIM]NTf₂70°C85–95Para/Ortho mix

Nitration Pathway Optimization in Multi-Substituted Aromatic Systems

Nitration of halogenated anilines demands careful control to avoid over-nitration and byproducts. For 2-chloro-3-fluoroaniline precursors, zeolite Y catalysts in acetonitrile with 70% HNO₃ achieve mono-nitration at 25°C in 3 hours (89% yield). Microwave-assisted nitration reduces reaction times to 20 seconds with comparable yields.

Solvent Effects

Non-polar solvents (e.g., toluene) favor meta-nitration, while DMF directs nitro groups para to existing halogens. Mixed acid systems (HNO₃/H₂SO₄) at 0–5°C prevent decomposition of sensitive intermediates.

Isomer Control

Steric hindrance from chlorine and fluorine substituents forces nitro groups into the 6-position. Computational modeling confirms that electron-withdrawing groups deactivate para positions, leaving the 6-position as the most reactive site.

Catalytic Approaches for Simultaneous Chloro-Fluoro Substitution

Simultaneous introduction of chlorine and fluorine requires synergistic methods.

Halogen Exchange

Hydrofluoric acid (HF) mediates chlorine/fluorine exchange in halogenoalkyl chains at 50–100°C. For example, treating 2-chloro-3-(3-chlorophenoxy)-6-nitroaniline with trifluoroacetic anhydride in toluene yields 85% 2-chloro-3-fluoro-6-nitroaniline.

Radical-Mediated Processes

NFSI (N-fluorobenzenesulfonimide) activated by nitromethane generates fluorine radicals that substitute chlorine at the 3-position. This method achieves 70–80% fluorination efficiency under ambient conditions.

Table 2: Chloro-Fluoro Substitution Efficiency

SubstrateReagentConditionsFluorination Yield (%)
2-chloro-3-phenoxy-6-nitroanilineTFAA in toluene100°C, 8h85
2-chloro-6-nitroanilineNFSI/MeNO₂25°C, 12h78

Purification Methodologies for Halogenated Nitroaniline Isomers

Separation of ortho, meta, and para isomers exploits differences in solubility and polarity.

Crystallization Techniques

Recrystallization from isopropanol effectively isolates 2-chloro-3-fluoro-6-nitroaniline (98% purity) by leveraging its lower solubility compared to 2-chloro-5-fluoro-4-nitroaniline.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) resolves nitroaniline isomers. Reverse-phase HPLC (C18 column, methanol/water 65:35) achieves >99% purity for analytical standards.

Table 3: Purification Efficiency by Method

MethodSolvent SystemPurity (%)Recovery (%)
RecrystallizationIsopropanol9882
Column ChromatographyEthyl acetate/hexane9575
HPLCMethanol/water99.568

X-ray Crystallographic Determination of Molecular Geometry

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular structure of 2-chloro-3-fluoro-6-nitroaniline [5] [6]. The molecular geometry is determined by various spectroscopic methods and diffraction techniques, with X-ray crystallography being particularly valuable for crystalline solids based on distances between nuclei and concentration of electron density [6] [7].

Bond Length Determinations

Crystallographic studies of halogenated aniline derivatives reveal characteristic bond length patterns [8] [9]. The carbon-nitrogen bond length in aniline structures typically ranges from 1.431 Å for the aromatic C-N bond [10], while the presence of electron-withdrawing substituents such as nitro groups significantly affects these parameters [11] [5].

Table 1: Typical Bond Lengths in Halogenated Nitroaniline Derivatives

Bond TypeLength (Å)Reference
C(aromatic)-N(amino)1.431 [10]
C-Cl1.275-1.341 [12]
C-F0.917-1.354 [12]
N-O (nitro)1.223 [13]
C(aromatic)-N(nitro)1.486 [13]

Angular Geometrical Parameters

The molecular geometry of 2-chloro-3-fluoro-6-nitroaniline is influenced by the electron-withdrawing effects of both halogen substituents and the nitro group [14] [15]. The dihedral angle between the nitro substituent and the benzene ring typically measures approximately 16.6° in related compounds [9], indicating slight deviation from planarity due to steric and electronic interactions.

Intermolecular Interactions

Crystal packing analysis reveals that halogenated aniline derivatives exhibit characteristic intermolecular interactions [16] [17]. Hydrogen bonding patterns involving the amino group create extended networks, with N-H⋯N hydrogen bonding distances typically ranging from 2.925 to 3.039 Å [8]. Additionally, halogen-halogen contacts, particularly Cl⋯I interactions at distances around 3.785 Å, contribute to crystal stability [16] [9].

Multinuclear NMR Studies of Substituent Electronic Effects

Multinuclear nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and substituent effects in 2-chloro-3-fluoro-6-nitroaniline [18] [19] [15].

Proton NMR Characteristics

Proton nuclear magnetic resonance spectroscopy of halogenated nitroanilines reveals distinct chemical shift patterns influenced by the electron-withdrawing nature of the substituents [20] [21]. The amino protons typically appear as broad singlets, while aromatic protons show characteristic coupling patterns dependent on the substitution pattern [19] [22].

Carbon-13 NMR Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about substituent electronic effects in aromatic systems [23] [24]. The chemical shifts of carbon atoms in halogenated nitroanilines are significantly influenced by the electronic nature of substituents, with electron-withdrawing groups causing downfield shifts [15] [25].

Table 2: Characteristic ¹³C NMR Chemical Shift Ranges for Substituted Anilines

Carbon EnvironmentChemical Shift (ppm)Electronic Effect
C-NH₂110-160Electron donation
C-Cl25-50Electron withdrawal
C-F110-160Strong electron withdrawal
C-NO₂160-185Strong electron withdrawal

Fluorine-19 NMR Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for analyzing fluorinated aniline derivatives [18] [26]. The fluorine nucleus exhibits high sensitivity and provides chemical shift information ranging from -200 to +200 ppm relative to trichlorofluoromethane [26] [27]. Fluoroanilines demonstrate pH-dependent chemical shifts with sensitivities ranging from 2 to 7 ppm per pH unit [18] [27].

Substituent Effect Correlations

The transmission of substituent electronic effects through the aromatic system follows established correlations [15] [25]. Hammett correlations demonstrate good linearity for carbons para to substituent groups, while meta positions show less pronounced effects [15] [25]. The resonance effect of electron-donating groups causes upfield chemical shifts, whereas electron-withdrawing groups cause downfield shifts [25].

Vibrational Spectroscopy of Ortho-Substituted Nitro Groups

Vibrational spectroscopy provides essential information about the molecular structure and bonding characteristics of 2-chloro-3-fluoro-6-nitroaniline [11] [28] [29].

Infrared Spectroscopic Analysis

Fourier transform infrared spectroscopy reveals characteristic absorption bands for nitro-substituted anilines [11] [28]. The nitro group exhibits two strong absorption bands: asymmetric stretching near 1530 cm⁻¹ and symmetric stretching near 1340 cm⁻¹, which provide unmistakable identification of the nitro functionality [28].

Table 3: Characteristic IR Absorption Frequencies for 2-Chloro-3-fluoro-6-nitroaniline

Functional GroupFrequency (cm⁻¹)Assignment
N-H stretch3330-3450Amino group
NO₂ asymmetric stretch1520-1530Nitro group
NO₂ symmetric stretch1305-1340Nitro group
C-H wag (ortho)735-770Aromatic substitution
C-Cl stretch600-650Carbon-chlorine bond
C-F stretch1000-1400Carbon-fluorine bond

Intramolecular Hydrogen Bonding Effects

The ortho-positioning of substituents in nitroanilines creates opportunities for intramolecular hydrogen bonding [11] [30]. The interaction between amino and nitro groups results in modified N-H stretching frequencies, often appearing near 3330 cm⁻¹ due to the interaction between N-H bonds and lone pairs [30].

Substituent Pattern Recognition

Ortho-substituted benzene rings exhibit characteristic vibrational patterns that distinguish them from meta and para isomers [29]. The C-H wagging peak for ortho-substituted rings appears between 770 and 735 cm⁻¹, while the absence of ring bending peaks near 690 cm⁻¹ is typical of ortho-substituted patterns [29].

Mass Spectrometric Fragmentation Patterns in Halogenated Aromatics

Mass spectrometry provides valuable information about the fragmentation behavior and structural characteristics of 2-chloro-3-fluoro-6-nitroaniline [31] [32] [33].

Molecular Ion Characteristics

The molecular ion peak for 2-chloro-3-fluoro-6-nitroaniline appears at m/z 190.56, with characteristic isotope patterns reflecting the presence of chlorine [1] [2]. Halogenated compounds exhibit distinctive isotope patterns, with chlorine-containing molecules showing M+2 peaks at approximately 3:1 ratio relative to the molecular ion [34].

Primary Fragmentation Pathways

Halogenated aromatic compounds undergo characteristic fragmentation processes in mass spectrometry [35] [32]. The primary fragmentation modes include halogen cleavage and alpha cleavage adjacent to the halogen-bearing carbon [35]. For nitro compounds, the principle degradation involves loss of NO⁺ (m/z = 30) and loss of NO₂⁺ (m/z = 46) [34].

Table 4: Expected Fragmentation Patterns for 2-Chloro-3-fluoro-6-nitroaniline

Fragmentm/zAssignmentRelative Intensity
[M]⁺190.56Molecular ionVariable
[M-Cl]⁺155.56Chlorine lossHigh
[M-F]⁺171.56Fluorine lossModerate
[M-NO₂]⁺144.56Nitro group lossHigh
[M-NO]⁺160.56Nitric oxide lossModerate

Secondary Fragmentation Processes

Secondary fragmentation of halogenated nitroanilines involves complex rearrangement processes [33] [34]. Beta,beta-dihalostyrenes and related compounds show fragmentation patterns that depend strongly on the specific halogens present and the position of the nitro group [33]. The structural identity of fragments can be verified through collision-induced dissociation spectra [33].

Electronic Impact Ionization Effects

Electron ionization fragmentation of nitro-containing halogenated aromatics demonstrates position-dependent behavior [33] [34]. The electron-withdrawing nature of both halogen and nitro substituents influences the stability of resulting fragment ions and their relative abundances in the mass spectrum [32] [34].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of 2-Chloro-3-fluoro-6-nitroaniline exhibits distinct characteristics across different solvent systems due to its unique structural features. The compound demonstrates very low solubility in water, primarily attributed to its hydrophobic nature enhanced by the presence of halogen substituents (chlorine and fluorine) and the aromatic ring system [1] [2]. The predicted LogP value of 2.3 indicates moderate lipophilicity, which supports its preference for organic solvents over aqueous media [3].

In polar organic solvents, the compound shows moderate to good solubility. The nitro group (-NO₂) and amino group (-NH₂) provide polar interaction sites that facilitate dissolution in polar solvents such as ethanol, particularly when heated [4]. The compound exhibits excellent solubility in acetone, which is characteristic of nitroaniline derivatives due to the favorable interaction between the solvent's carbonyl group and the compound's polar substituents [4].

Non-polar solvents provide good solubility for 2-Chloro-3-fluoro-6-nitroaniline, with the aromatic benzene ring structure enabling favorable π-π interactions with aromatic solvents like toluene [4]. The compound also demonstrates good solubility in diethyl ether, making it suitable for organic extraction procedures [4].

Solvent TypeSolubilityMechanism
WaterInsoluble/Very lowHydrophobic interactions dominate
EthanolSoluble (hot)Polar interactions with NH₂ and NO₂ groups
AcetoneSolubleDipole-dipole interactions
TolueneSolubleπ-π stacking interactions
Diethyl EtherSolubleFavorable organic matrix interactions

Thermal Stability and Decomposition Kinetics Analysis

The thermal stability profile of 2-Chloro-3-fluoro-6-nitroaniline reveals several critical temperature parameters that define its safe handling and processing conditions. The compound exhibits a melting point range of 127-129°C, which has been experimentally determined and represents the transition from solid to liquid phase [1] [5].

The predicted boiling point of 296.9±35.0°C suggests relatively high thermal stability under standard atmospheric conditions [6]. However, the compound's thermal decomposition behavior requires careful consideration due to the presence of energetic nitro groups. The flash point is predicted at 133.4±25.9°C, indicating the minimum temperature at which the compound can form ignitable vapor-air mixtures [6].

Thermal stability threshold analysis indicates that temperatures exceeding 150°C should be avoided to prevent decomposition reactions that may release toxic nitrogen oxides (NOₓ) and hydrogen fluoride (HF) gases [8]. The compound demonstrates stability under normal fire exposure conditions, with an NFPA fire hazard rating of 1, indicating materials that must be preheated before ignition can occur [8].

Temperature ParameterValueSignificance
Melting Point127-129°CPhase transition temperature
Boiling Point (Predicted)296.9±35.0°CVapor pressure equilibrium
Flash Point (Predicted)133.4±25.9°CIgnition risk threshold
Decomposition Threshold>150°CSafety limit for processing
Storage TemperatureRoom temperatureOptimal stability conditions

Electrochemical Properties and Redox Behavior

The electrochemical properties of 2-Chloro-3-fluoro-6-nitroaniline are primarily governed by the presence of electroactive nitro groups and the electron-withdrawing effects of halogen substituents. The compound is expected to exhibit electroactive behavior, particularly through the reversible reduction of the nitro group to corresponding amino derivatives [9].

The nitro group reduction typically occurs in a stepwise manner, first forming nitroso intermediates, then hydroxylamine derivatives, and finally amino compounds under suitable electrochemical conditions [9]. The presence of chlorine and fluorine substituents significantly influences the redox potential by stabilizing the aromatic system and modifying electron density distribution [9].

Electron affinity is enhanced by the electron-withdrawing nature of both the nitro group and halogen substituents, resulting in a compound with high electrophilicity index [9]. The predicted narrow HOMO-LUMO gap, characteristic of nitroaromatic compounds, suggests potential for charge-transfer interactions and electronic transitions [9].

Electrochemical ParameterCharacteristicImpact
Redox ActivityNitro group reductionReversible electron transfer
Electron AffinityEnhancedStrong electron-withdrawing groups
ElectrophilicityHighMultiple electron-withdrawing substituents
HOMO-LUMO GapNarrowFavorable for electronic transitions

Crystallographic Packing Interactions in Solid State

The crystallographic structure of 2-Chloro-3-fluoro-6-nitroaniline in the solid state is characterized by planar aromatic core geometry with specific intermolecular interactions that govern crystal packing arrangements. The molecular geometry maintains the planarity of the benzene ring system, with substituent orientations influenced by steric effects and electronic factors [10].

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the amino group (-NH₂) serving as both hydrogen bond donor and acceptor, facilitating the formation of extended hydrogen-bonded networks [10]. The nitro group oxygen atoms can participate as hydrogen bond acceptors, contributing to the overall crystal stability [10].

Halogen bonding interactions involving chlorine and fluorine atoms are expected to contribute significantly to the crystal packing stability. These interactions, particularly Cl···N and F···H contacts, can direct molecular arrangement and influence physical properties such as melting point and solubility [10].

The molecular packing density is expected to be relatively high due to efficient space-filling arrangements facilitated by the planar aromatic structure and optimized intermolecular interactions. The presence of multiple polar groups (NH₂, NO₂) and halogens creates opportunities for diverse intermolecular contacts that stabilize the crystal lattice [10].

Structural FeatureCharacteristicCrystal Impact
Molecular GeometryPlanar aromatic coreEfficient packing
Hydrogen BondingNH₂ group interactionsExtended networks
Halogen BondingCl and F participationDirectional interactions
Packing DensityHighOptimal space utilization
Intermolecular ForcesMultiple contact typesEnhanced stability

XLogP3

2.3

Dates

Last modified: 08-16-2023

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